8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a nitro group at the 8th position and an amine group at the 2nd position of the triazolo[1,5-a]pyridine ring system
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The synthesis of 1,2,4-triazolo[1,5-a]pyridines generally involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Given the potential targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that these compounds may affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the potential targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that these compounds may have significant effects on immune response, oxygen sensing, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods. One common approach involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine derivatives. This method typically requires the use of strong oxidizing agents such as lead tetraacetate (Pb(OAc)4) to introduce the nitro group .
Another method involves the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives. This approach offers the advantage of reducing unwanted byproducts and eliminating the need for hazardous solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-amine.
Substitution: Formation of various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising antiproliferative activities against cancer cell lines.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds also exhibit antiproliferative activities and act as PDE inhibitors.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridines: These derivatives contain additional nitro groups and are used in the synthesis of energetic materials.
[1,2,4]Triazolo[1,5-a][1,3,5]triazines:
Properties
IUPAC Name |
8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-5-4(11(12)13)2-1-3-10(5)9-6/h1-3H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMZLUHPWWOBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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